![molecular formula C9H5BrClNO B2523186 4-bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 903130-82-5](/img/structure/B2523186.png)
4-bromo-2-chloro-1H-indole-3-carbaldehyde
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Overview
Description
4-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrClNO . It has a molecular weight of 258.5 and is a solid in physical form .
Molecular Structure Analysis
The InChI code for 4-bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-6-2-1-3-7-8 (6)5 (4-13)9 (11)12-7/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Indole derivatives, such as 4-bromo-2-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which offer access to complex molecules .Physical And Chemical Properties Analysis
4-bromo-2-chloro-1H-indole-3-carbaldehyde has a melting point range of 222 - 224°C . It is a solid in physical form .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory activity . For example, Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
Anticancer Activity
Indole derivatives have shown potential as anticancer agents . The indole nucleus has exhibited many important biological activities including anticancer .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . The indole nucleus has exhibited many important biological activities including antioxidant .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity . The indole nucleus has exhibited many important biological activities including antimicrobial .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Safety and Hazards
Future Directions
Indole derivatives are ideal precursors for the synthesis of active molecules . They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4-bromo-2-chloro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRQERITCEACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(N2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-1H-indole-3-carbaldehyde |
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